molecular formula C22H19N3O5S B11200732 5'-(2H-1,3-Benzodioxol-5-YL)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione

5'-(2H-1,3-Benzodioxol-5-YL)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione

Cat. No.: B11200732
M. Wt: 437.5 g/mol
InChI Key: VZQGAPHWCYRBPY-UHFFFAOYSA-N
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Description

5’-(2H-1,3-Benzodioxol-5-YL)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione is a complex organic compound that features a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 5’-(2H-1,3-Benzodioxol-5-YL)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione involves multiple steps, typically starting with the preparation of the benzodioxole and thiazinoquinoline intermediates. Common reagents used in these synthetic routes include palladium catalysts, sodium hydride, and various organic solvents such as toluene and dimethylformamide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

5’-(2H-1,3-Benzodioxol-5-YL)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways involved depend on the biological context and the specific target molecules .

Comparison with Similar Compounds

Similar compounds include other benzodioxole and thiazinoquinoline derivatives, which share structural features but differ in their specific substituents and biological activities. For example:

These compounds highlight the diversity within this chemical family and underscore the unique properties of 5’-(2H-1,3-Benzodioxol-5-YL)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione.

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)spiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]thiazino[4,3-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C22H19N3O5S/c26-19-22(10-13-3-1-2-4-15(13)24-7-8-31-11-18(22)24)20(27)25(21(28)23-19)14-5-6-16-17(9-14)30-12-29-16/h1-6,9,18H,7-8,10-12H2,(H,23,26,28)

InChI Key

VZQGAPHWCYRBPY-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2N1C3=CC=CC=C3CC24C(=O)NC(=O)N(C4=O)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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